molecular formula C5H3BrF2N2O B11810635 2-Bromo-6-(difluoromethoxy)pyrazine

2-Bromo-6-(difluoromethoxy)pyrazine

Cat. No.: B11810635
M. Wt: 224.99 g/mol
InChI Key: JXEISZBNTNCFIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-(difluoromethoxy)pyrazine is a chemical compound with the molecular formula C5H3BrF2N2O and a molecular weight of 224.99 g/mol It is a derivative of pyrazine, characterized by the presence of bromine and difluoromethoxy groups attached to the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(difluoromethoxy)pyrazine typically involves the bromination of 6-(difluoromethoxy)pyrazine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the pyrazine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-(difluoromethoxy)pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemical Properties and Structure

2-Bromo-6-(difluoromethoxy)pyrazine has the molecular formula C7H4BrF2N3O and a molecular weight of approximately 208.99 g/mol. The compound features a pyrazine ring with a bromine atom at the 2-position and a difluoromethoxy group at the 6-position. This substitution pattern enhances its reactivity and biological activity, making it a valuable compound for research.

Medicinal Chemistry Applications

The compound has been investigated for its biological activities, particularly its interactions with adenosine receptors, which are implicated in various physiological processes. Research indicates that this compound may exhibit:

  • Antimicrobial Properties : Studies have shown that compounds containing pyrazine rings can possess significant antimicrobial activity. The difluoromethoxy group may enhance the compound's lipophilicity and bioavailability, making it a candidate for further pharmacological studies.
  • Anti-inflammatory Effects : The compound has demonstrated potential in modulating inflammatory pathways, which could lead to therapeutic applications in treating conditions such as asthma and rheumatoid arthritis .
  • Cancer Therapeutics : Preliminary studies suggest that it may serve as a lead compound for developing new pharmaceuticals targeting specific receptors involved in cancer signaling pathways .

Case Study: Interaction with Adenosine Receptors

A notable study focused on the binding affinity of this compound to adenosine receptors A1 and A2a. The findings indicated that the compound could significantly modulate receptor activity, suggesting potential therapeutic applications in cardiovascular diseases and cancer treatment.

Organic Synthesis Applications

This compound serves as an important building block in organic synthesis. Its functional groups allow for various chemical transformations:

  • Nucleophilic Substitution Reactions : The bromine atom can participate in nucleophilic substitution reactions, facilitating the synthesis of more complex molecules.
  • Electrophilic Aromatic Substitution : The difluoromethoxy group enables electrophilic aromatic substitution reactions, which are crucial for developing new organic compounds.
  • Difluoromethylation Reactions : The difluoromethyl moiety can undergo transformations that are valuable for synthesizing complex organic structures .

Table 1: Comparison of Synthetic Methods

MethodDescriptionYield (%)
Nucleophilic SubstitutionReaction with nucleophiles to replace bromine75-90
Electrophilic Aromatic SubstitutionReaction with electrophiles at the aromatic ring60-80
DifluoromethylationTransformation involving difluoromethyl groups70-85

Materials Science Applications

The unique structure of this compound also makes it suitable for applications in materials science:

  • Polymer Production : Its reactive groups can be utilized to create novel polymers with specific properties.
  • Agrochemicals : Research indicates potential uses in developing new agrochemical products due to its biological activity against pests .

Mechanism of Action

The mechanism of action of 2-Bromo-6-(difluoromethoxy)pyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of bromine and difluoromethoxy groups can influence its binding affinity and selectivity towards these targets. Detailed studies are conducted to elucidate the molecular pathways involved in its effects .

Comparison with Similar Compounds

Comparison: 2-Bromo-6-(difluoromethoxy)pyrazine is unique due to the presence of both bromine and difluoromethoxy groups, which can influence its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .

Biological Activity

2-Bromo-6-(difluoromethoxy)pyrazine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its interaction with various biological targets, synthesis methods, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C6_6H4_4BrF2_2N3_3O and a molecular weight of approximately 208.99 g/mol. The structure consists of a pyrazine ring substituted with a bromine atom at the 2-position and a difluoromethoxy group at the 6-position. This substitution pattern contributes to its distinct chemical reactivity and biological properties.

Biological Activity

Research indicates that compounds containing pyrazine rings exhibit diverse biological activities, including:

  • Antimicrobial : Studies have shown that pyrazine derivatives can possess antimicrobial properties, making them candidates for developing new antibiotics .
  • Anti-inflammatory : Some pyrazine compounds have demonstrated anti-inflammatory effects, which may be beneficial in treating conditions such as arthritis .
  • Receptor Modulation : Specifically, this compound has been studied for its binding affinity to adenosine receptors (A1 and A2a subtypes), which are implicated in various physiological processes. This suggests potential therapeutic applications in treating cancer and cardiovascular diseases .

Case Studies

  • Adenosine Receptor Interaction :
    • A study focused on the interaction of this compound with adenosine receptors showed significant binding affinity, suggesting its potential as a modulator of these receptors.
  • Comparative Antimicrobial Activity :
    • Comparative studies with structurally similar compounds revealed that this compound exhibited enhanced antimicrobial activity compared to other pyrazine derivatives. For instance, it was found to be more effective than 2-bromo-5-methoxypyrazine in inhibiting bacterial growth against strains like E. coli and S. aureus .

Synthesis Methods

The synthesis of this compound typically involves several steps, including nucleophilic substitution reactions facilitated by the bromine atom and electrophilic aromatic substitution involving the difluoromethoxy group. Various synthetic routes have been explored, highlighting the versatility of this compound in organic synthesis .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameMolecular FormulaKey Features
2-Bromo-5-methoxypyrazineC6_6H6_6BrN3_3OContains methoxy instead of difluoromethoxy
5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amineC8_8H8_8BrF3_3N3_3OContains trifluoroethoxy group
5-Bromo-2-chloro-3-methoxypyrazineC6_6H5_5BrClN2_2OContains chlorine instead of bromine
5-Bromo-3-methylpyrazin-2-amineC7_7H8_8BrN3_3Methyl substitution at position 3

The distinct combination of halogenation and difluoromethylation in this compound may confer unique biological activities compared to these similar compounds .

Properties

Molecular Formula

C5H3BrF2N2O

Molecular Weight

224.99 g/mol

IUPAC Name

2-bromo-6-(difluoromethoxy)pyrazine

InChI

InChI=1S/C5H3BrF2N2O/c6-3-1-9-2-4(10-3)11-5(7)8/h1-2,5H

InChI Key

JXEISZBNTNCFIU-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C=N1)Br)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.